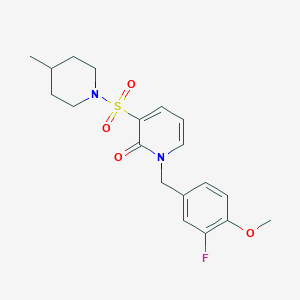
1-(3-fluoro-4-methoxybenzyl)-3-((4-methylpiperidin-1-yl)sulfonyl)pyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-fluoro-4-methoxybenzyl)-3-((4-methylpiperidin-1-yl)sulfonyl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C19H23FN2O4S and its molecular weight is 394.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Crystal Structure
Research on similar compounds, such as the synthesis and crystal structure of related benzyl-pyridinone derivatives, has been conducted to understand their crystalline properties and potential applications in material science. For instance, Lv Zhi (2009) synthesized a compound with a similar structure, which demonstrated significant anti-HBV (Hepatitis B virus) activity. This suggests that related compounds could be explored for antiviral properties (Lv Zhi, 2009).
Organic Synthesis
Research into the scaleable synthesis of related compounds, such as methyl 3-amino-5-(4-fluorobenzyl)-2-pyridinecarboxylate, provides insight into the methodologies that could be applied to the synthesis of "1-(3-fluoro-4-methoxybenzyl)-3-((4-methylpiperidin-1-yl)sulfonyl)pyridin-2(1H)-one." These methods are crucial for the development of pharmaceuticals and could inform the synthesis of new drugs or materials (E. Boros et al., 2007).
Antimicrobial Activity
Compounds with similar structural features have been studied for their antimicrobial properties. For example, research on pyridazinyl sulfonamide derivatives revealed significant antibacterial activities against various strains, indicating potential for the development of new antimicrobial agents (M. Mohamed, 2007).
Photophysicochemical Properties
The study of zinc(II) phthalocyanine derivatives with benzenesulfonamide substituents highlighted their potential in photocatalytic applications and photodynamic therapy. This suggests that "this compound" could be explored for its photophysical properties and applications in treating diseases or in catalysis (Gülen Atiye Öncül et al., 2021).
Material Science
Research into novel soluble fluorinated polyamides containing pyridine and sulfone moieties demonstrates the relevance of such compounds in developing materials with specific properties such as solubility, thermal stability, and mechanical strength. This could inform the development of materials with improved performance for various industrial applications (Xiao-Ling Liu et al., 2013).
Propriétés
IUPAC Name |
1-[(3-fluoro-4-methoxyphenyl)methyl]-3-(4-methylpiperidin-1-yl)sulfonylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2O4S/c1-14-7-10-22(11-8-14)27(24,25)18-4-3-9-21(19(18)23)13-15-5-6-17(26-2)16(20)12-15/h3-6,9,12,14H,7-8,10-11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJOIHWIKPVCRDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=CN(C2=O)CC3=CC(=C(C=C3)OC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-Fluoro-3-[1-(4-methoxyphenyl)cyclohexyl]benzene](/img/structure/B2849809.png)
![4-benzoyl-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2849810.png)
![6-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine](/img/structure/B2849811.png)
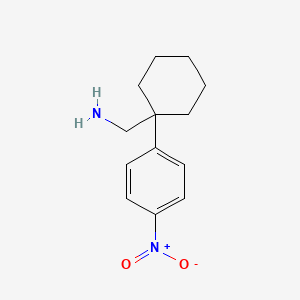
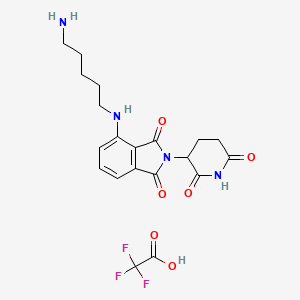
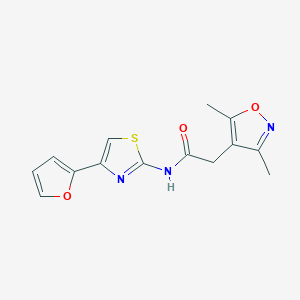
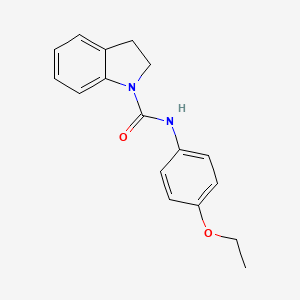
![4-Cyano-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzenesulfonamide](/img/structure/B2849819.png)
![5-benzyl-8-ethoxy-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2849820.png)
![7-(1H-imidazol-1-yl)-5-isopropyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2849821.png)
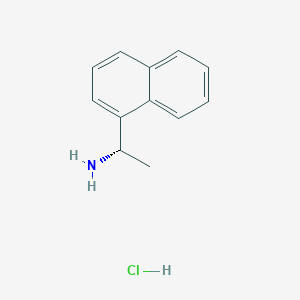

![6-bromo-2-methyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2H-indazole-3-carboxamide](/img/structure/B2849829.png)

